Trimebutine-d5 (fumarate)

Description

Properties

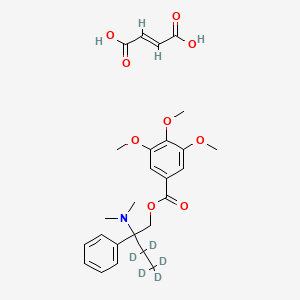

Molecular Formula |

C26H33NO9 |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,7D2; |

InChI Key |

FSRLGULMGJGKGI-ROARZMHJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Deuterium Incorporation Strategies

Deuterium is introduced via catalytic exchange reactions using deuterium gas (D₂) in the presence of palladium or platinum catalysts. The reaction occurs under controlled conditions (60–80°C, 10–15 bar pressure) to ensure selective deuteration at the aliphatic carbon positions without affecting aromatic or ester groups. Alternative methods employ deuterated solvents (e.g., D₂O or CD₃OD) during intermediate synthesis steps, though this approach risks partial deuteration and requires rigorous purification.

Intermediate Isolation

Post-deuteration, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate Trimebutine-d5. Nuclear magnetic resonance (¹H NMR) confirms deuterium enrichment by the absence of proton signals at δ 1.2–1.8 ppm, corresponding to the butyl chain.

Fumarate Salt Formation

Trimebutine-d5 is converted to its fumarate salt to enhance solubility and stability. This involves a stoichiometric acid-base reaction between Trimebutine-d5 and fumaric acid.

Reaction Conditions

- Molar Ratio : 1:1 molar ratio of Trimebutine-d5 to fumaric acid.

- Solvent System : Anhydrous ethanol or acetone to prevent hydrolysis.

- Temperature : Room temperature (20–25°C) with stirring for 6–8 hours.

The reaction progress is monitored via thin-layer chromatography (TLC, Rf = 0.45 in ethyl acetate/methanol 9:1). Precipitation of the fumarate salt occurs upon cooling, yielding a white crystalline solid.

Crystallization and Drying

The precipitate is filtered, washed with cold ethanol, and dried under vacuum (40°C, 24 hours). X-ray diffraction (XRD) analysis confirms the crystalline structure, while Fourier-transform infrared spectroscopy (FTIR) verifies the presence of carboxylate (COO⁻) peaks at 1,580 cm⁻¹ and 1,410 cm⁻¹.

Analytical Validation

Isotopic Purity Assessment

Liquid chromatography–mass spectrometry (LC-MS) quantifies isotopic enrichment. Trimebutine-d5 (fumarate) exhibits a mass shift of +5 Da compared to the non-deuterated analog (m/z 508.6 vs. 503.6). Deuterium NMR (²H NMR) further resolves deuterium distribution, with signals at δ 1.3–1.6 ppm confirming site-specific labeling.

Impurity Profiling

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies residual solvents and non-deuterated impurities. Acceptable limits follow ICH guidelines: ≤0.1% for any single impurity and ≤0.5% total impurities.

Industrial-Scale Production Considerations

Process Optimization

Large-scale synthesis employs continuous-flow reactors to enhance deuteration efficiency and reduce reaction times. Critical parameters include:

- Catalyst Loading : 5–7% Pd/C for optimal D₂ uptake.

- Pressure Control : Automated systems maintain 12–14 bar to prevent over-deuteration.

Cost-Benefit Analysis

| Parameter | Cost (USD/kg) | Yield (%) |

|---|---|---|

| Deuterium Gas Method | 12,000 | 85 |

| Deuterated Solvent Method | 9,500 | 72 |

The deuterium gas method, while costlier, offers superior yield and isotopic purity, justifying its use in GMP-compliant facilities.

Challenges and Mitigation Strategies

Scalability of Fumarate Formation

Batch inconsistency arises from variable crystallization kinetics. Implementing anti-solvent crystallization (e.g., adding heptane) improves particle size uniformity.

Chemical Reactions Analysis

Trimebutine-d5 (fumarate) undergoes various chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Trimebutine-d5 (fumarate) is a deuterium-labeled derivative of trimebutine, which is utilized for its spasmolytic properties in the treatment of gastrointestinal disorders. The inclusion of deuterium isotopes facilitates enhanced tracking in pharmacokinetic studies and metabolic research .

Scientific Research Applications

Pharmacokinetic Studies Trimebutine-d5 (fumarate) is used in pharmacokinetic studies, where its deuterated nature allows researchers to track the compound's metabolism. Stable heavy isotopes incorporated into drug molecules serve as tracers for quantitation during drug development, potentially affecting the pharmacokinetic and metabolic profiles of drugs .

Biological Activity and Mechanism Trimebutine-d5 (fumarate) exhibits similar biological activities to trimebutine, acting as a weak mu-opioid agonist with antimuscarinic effects. It is effective in alleviating abdominal pain and discomfort related to gastrointestinal motility disorders via modulation of opioid receptors and inhibition of gastrointestinal spasms. Trimebutine's actions are mediated through an agonist effect on peripheral mu, kappa, and delta opiate receptors and modulation of gastrointestinal peptides release . It influences gastric emptying, induces premature phase III of the migrating motor complex in the small intestine, and modulates the contractile activity of the colon . Furthermore, it regulates visceral sensitivity and acts as a multiple-ion channel modulator in the gut .

Antimicrobial Potential Trimebutine demonstrates in vitro bacteriostatic and bactericidal activity against bacteria frequently colonizing the gastrointestinal tract, including S. aureus, E. coli, P. aeruginosa, and E. faecalis . This suggests that trimebutine might affect the colonization of gut microbiota .

Comparison with Other Compounds Trimebutine-d5 (fumarate) is compared with several compounds that share structural or functional similarities:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Trimebutine | Identical backbone | Gastrointestinal spasmolytic | Non-deuterated form used clinically |

| Butylscopolamine | Antimuscarinic agent | Alleviating abdominal cramps | Stronger antimuscarinic effects |

| Dicyclomine | Anticholinergic agent | Treating irritable bowel syndrome | More potent antispasmodic action |

| Mebeverine | Spasmolytic agent | Relief from bowel spasms | Selective action on gastrointestinal smooth muscle |

Mechanism of Action

Trimebutine-d5 (fumarate) exerts its effects through several mechanisms:

Opioid Receptor Agonism: It acts as an agonist on peripheral mu, kappa, and delta opioid receptors, modulating gastrointestinal motility and pain.

Calcium Channel Inhibition: At high concentrations, it inhibits extracellular calcium influx in smooth muscle cells, affecting muscle contraction.

Peptide Release Modulation: It influences the release of gastrointestinal peptides like motilin, vasoactive intestinal peptide, gastrin, and glucagon, thereby regulating gastrointestinal function

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Trimebutine-d5 (Fumarate) and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Application |

|---|---|---|---|---|

| Trimebutine-d5 (fumarate) | C₂₂H₂₄D₅NO₅·C₄H₄O₄ | 392.51 | 1189893-33-1 | Research/analytical standard |

| Trimebutine | C₂₂H₂₉NO₅ | 387.43 | 34140-59-5 | Clinical (IBS) |

| Dimethyl Fumarate (DMF) | C₆H₈O₄ | 144.13 | 624-49-7 | Clinical (MS) |

| Tiamulin Fumarate | C₂₈H₄₇NO₄S·C₄H₄O₄ | 609.82 | 55297-96-6 | Veterinary antibiotic |

Table 2: Commercial Suppliers of Trimebutine-d5 (Fumarate)

| Supplier | Purity | Form | Catalog Number |

|---|---|---|---|

| Shanghai Jixiang Bio | 99.00% | 1 mg | 116700 |

| Hubei Guoyun Furui Technology | ≥95% | 10–50 mg | 349857 |

| MedChemExpress | ≥95% | 1 mg | DA-T159-m |

Research Findings and Limitations

- Pharmacokinetic Advantages: Deuterium in trimebutine-d5 (fumarate) slows CYP450-mediated metabolism, extending half-life compared to non-deuterated trimebutine. This property is critical for precise metabolite tracking .

- Clinical Relevance Gap : Unlike DMF, trimebutine-d5 (fumarate) lacks direct clinical trial data, as its role is confined to analytical chemistry .

- Fumarate Salt Utility: The fumarate counterion improves stability across deuterated and non-deuterated drugs, though therapeutic outcomes depend on the parent molecule’s pharmacology .

Q & A

Q. What are the recommended methodologies for structural characterization and purity assessment of Trimebutine-d5 (fumarate) in preclinical studies?

- Methodological Answer : Structural elucidation can be achieved via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For purity analysis, high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard, using a C18 column and gradient elution with acetonitrile/water (acidified with 0.1% formic acid). Thin-layer chromatography (TLC) on silica gel plates with a solvent system (e.g., methanol:ethyl acetate:water, 28:20:5) can screen related substances . Ensure compliance with pharmaceutical reporting standards for tables and figures, including Roman numeral labeling and footnotes for reproducibility .

Q. How does Trimebutine-d5 (fumarate) interact with opioid receptors, and what experimental models validate its mechanism of action?

- Methodological Answer : Trimebutine-d5 (fumarate) primarily targets κ-opioid receptors (KOR) and μ-opioid receptors (MOR). Competitive binding assays using radiolabeled ligands (e.g., [³H]-U69593 for KOR) in transfected cell lines (e.g., HEK293) are recommended. Functional activity can be assessed via cAMP inhibition assays or calcium flux measurements. In vivo models, such as rodent visceral pain assays, validate antinociceptive effects .

Advanced Research Questions

Q. How can researchers design studies to resolve contradictions in reported pharmacokinetic profiles of Trimebutine-d5 (fumarate)?

- Methodological Answer : Apply the PICOT framework to structure the study:

- P opulation: Rodent models with induced gastrointestinal dysmotility.

- I ntervention: Oral administration of Trimebutine-d5 (fumarate) at 10–50 mg/kg.

- C omparison: Wild-type vs. opioid receptor knockout models.

- O utcome: Plasma concentration via LC-MS/MS at timed intervals.

- T ime: 0–24 hours post-administration.

Address variability by standardizing metabolic conditions (fasting, age) and validating assays with deuterated internal standards .

Q. What strategies optimize receptor-binding specificity of Trimebutine-d5 (fumarate) in complex biological matrices?

- Methodological Answer : Use competitive receptor autoradiography in tissue sections (e.g., intestinal smooth muscle) with selective antagonists (e.g., nor-BNI for KOR). Pair with molecular docking simulations to predict binding affinities to KOR/MOR subtypes. Validate via knockout models or siRNA-mediated receptor silencing. Report data using FINER criteria (Feasible, Novel, Ethical) to ensure translational relevance .

Q. How should researchers approach data reproducibility challenges in Trimebutine-d5 (fumarate) metabolism studies?

- Methodological Answer :

- Step 1 : Replicate earlier studies using identical protocols (e.g., cytochrome P450 inhibition assays).

- Step 2 : Apply enhanced measurement techniques, such as stable isotope tracing (d5-labeling) to distinguish parent drug from metabolites.

- Step 3 : Use open-access repositories (e.g., Figshare) to share raw LC-MS/MS spectra and pharmacokinetic parameters, adhering to FAIR data principles .

Methodological Frameworks for Experimental Design

Q. Which frameworks are appropriate for formulating hypothesis-driven research questions on Trimebutine-d5 (fumarate)?

- Answer :

- FINERMAPS : Ensures questions are Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Actionable, Precise, and Specific.

- PEO (Population, Exposure, Outcome) : Example: "In patients with irritable bowel syndrome (P), does Trimebutine-d5 (E) normalize colonic motility (O)?"

- PICOT : Critical for clinical trial design .

Data Reporting and Compliance

Q. What are the essential elements for reporting Trimebutine-d5 (fumarate) stability studies in regulatory submissions?

- Answer : Include (1) forced degradation results (acid/base/oxidative stress), (2) impurity profiles (e.g., N-desmethyl metabolites), (3) stability-indicating HPLC methods (column specifications, retention times), and (4) ICH Q1A(R2)-compliant storage conditions (25°C/60% RH). Use tables with Roman numeral labeling and footnotes for clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.